[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

Catalog No.
S1902332
CAS No.
480424-76-8
M.F
C11H14BrMgNO
M. Wt
280.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

CAS Number

480424-76-8

Product Name

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

IUPAC Name

magnesium;4-(phenylmethyl)morpholine;bromide

Molecular Formula

C11H14BrMgNO

Molecular Weight

280.44 g/mol

InChI

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1

InChI Key

VQPURMJJOOKJGN-UHFFFAOYSA-M

SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-]

Canonical SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-]

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide is an organomagnesium compound that serves as a Grignard reagent, characterized by its unique structure comprising a magnesium atom bonded to a bromine atom and a phenyl group substituted with a morpholinylmethyl moiety. Its molecular formula is C11H14BrMgNOC_{11}H_{14}BrMgNO with a molecular weight of approximately 292.5 g/mol . The presence of the morpholinyl group enhances the reactivity and solubility of this compound in various organic solvents, making it suitable for diverse synthetic applications.

Carbon-Carbon Bond Formation

  • Nucleophilic addition to carbonyls: [3-(4-Morpholinylmethyl)phenyl]magnesium bromide reacts with various carbonyl compounds (aldehydes, ketones, esters, amides) to form new carbon-carbon bonds. This reaction is a fundamental tool for creating new carbon skeletons in organic molecules. Source: Organic Chemistry by John McMurry:
  • Synthesis of Alkenes: The Grignard reagent can be quenched with a protic source (water or an alcohol) to produce a terminal alkene. This reaction allows for the controlled introduction of unsaturation within a molecule. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg:

Functionalization of Aryl Halides

  • Suzuki-Miyaura Coupling: [3-(4-Morpholinylmethyl)phenyl]magnesium bromide can be used as a nucleophile in Suzuki-Miyaura couplings. This palladium-catalyzed cross-coupling reaction allows for the attachment of the 3-(4-Morpholinylmethyl)phenyl group to an aryl halide or pseudohalide. This reaction is valuable for synthesizing complex aromatic molecules. Source: Name Reactions in Heterocyclic Chemistry by Jie Jack Li:
, including:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols.
  • Coupling Reactions: It can couple with alkyl halides or other electrophiles to extend carbon chains.
  • Formation of Complexes: It can form complexes with metals, which may influence its reactivity and selectivity in synthesis .

These reactions are crucial for synthesizing complex organic molecules, pharmaceuticals, and agrochemicals.

The synthesis of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide typically involves the following steps:

  • Preparation of Bromobenzene: Start with bromobenzene as the base compound.
  • Formation of Grignard Reagent: React bromobenzene with magnesium turnings in dry ether or tetrahydrofuran under anhydrous conditions to form the Grignard reagent.
  • Substitution Reaction: Introduce morpholinylmethyl chloride to the Grignard reagent to achieve substitution and form [3-(4-Morpholinylmethyl)phenyl]magnesium bromide .

Anhydrous conditions are critical to prevent unwanted side reactions with moisture.

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide finds applications primarily in organic synthesis, including:

  • Synthesis of Fluorescent Probes: It is used as a reagent in the synthesis of fluorescent chemical probes for imaging neural stem/progenitor cells .
  • Preparation of Functionalized Phenols: It serves as a starting material for preparing various functionalized phenols through oxidation reactions.
  • Pharmaceutical Development: Its reactivity allows for the development of new pharmaceutical compounds .

These applications underscore its versatility and significance in both academic research and industrial settings.

Interaction studies involving [3-(4-Morpholinylmethyl)phenyl]magnesium bromide primarily focus on its reactivity with different electrophiles and its behavior in complexation reactions with metals. Such studies are essential for understanding how this compound can be effectively utilized in synthetic pathways and optimizing reaction conditions to enhance yield and selectivity. Investigations into its interactions with biological systems could also provide insights into potential therapeutic uses or toxicity profiles, although comprehensive studies are still lacking.

Several compounds share structural similarities with [3-(4-Morpholinylmethyl)phenyl]magnesium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-(4-Morpholinylmethyl)phenyl magnesium bromideSimilar morpholine substitutionDifferent substitution pattern on the phenyl ring
4-(3-Morpholinopropyl)phenyl magnesium bromidePropyl chain instead of methylVariation in chain length affects reactivity
2-(4-Morpholinophenyl)magnesium bromideDifferent position of morpholine substitutionPotentially different biological activity

Bromo[4-(4-morpholinylmethyl)phenyl]magnesium stands out due to its specific substitution pattern that may influence both its chemical reactivity and potential biological activity compared to these similar compounds.

Dates

Modify: 2023-08-16

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